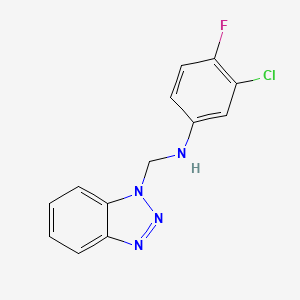
1-(1H-1,2,3-苯并三唑-1-基甲基)-3-氯-4-氟苯胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3-chloro-4-fluoroaniline is a complex organic compound that features a benzotriazole moiety linked to a substituted aniline. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both benzotriazole and aniline functionalities allows for diverse chemical reactivity and potential biological activity.
科学研究应用
Chemistry
In chemistry, N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3-chloro-4-fluoroaniline is used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers investigate its interactions with biological targets, such as enzymes or receptors, to identify potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, where its chemical stability and reactivity are advantageous.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3-chloro-4-fluoroaniline typically involves the following steps:
Formation of Benzotriazole Intermediate: Benzotriazole can be synthesized from o-phenylenediamine and nitrous acid. This reaction forms the benzotriazole ring through a diazotization process.
Alkylation: The benzotriazole intermediate is then alkylated using a suitable alkylating agent, such as chloromethyl methyl ether, to introduce the benzotriazol-1-ylmethyl group.
Coupling with Aniline Derivative: The alkylated benzotriazole is then coupled with 3-chloro-4-fluoroaniline under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of reaction parameters would be essential to maintain consistency and efficiency.
化学反应分析
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (chlorine and fluorine) on the aniline ring.
Oxidation and Reduction: The benzotriazole moiety can participate in redox reactions, potentially altering the electronic properties of the compound.
Coupling Reactions: The aniline group can engage in various coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield various substituted anilines, while coupling reactions could produce biaryl compounds.
作用机制
The mechanism by which N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3-chloro-4-fluoroaniline exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets through hydrogen bonding, hydrophobic interactions, or covalent bonding. The benzotriazole moiety can act as a ligand, binding to metal ions or other biomolecules, while the aniline group can participate in various biochemical reactions.
相似化合物的比较
Similar Compounds
- N-(1H-1,2,3-benzotriazol-1-ylmethyl)-aniline
- N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3-chloroaniline
- N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-fluoroaniline
Uniqueness
N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3-chloro-4-fluoroaniline is unique due to the simultaneous presence of chlorine and fluorine substituents on the aniline ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern is less common and provides distinct properties compared to similar compounds with only one halogen substituent.
This detailed overview provides a comprehensive understanding of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3-chloro-4-fluoroaniline, covering its synthesis, reactions, applications, and unique characteristics
属性
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-3-chloro-4-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN4/c14-10-7-9(5-6-11(10)15)16-8-19-13-4-2-1-3-12(13)17-18-19/h1-7,16H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQWVZCHBCCQLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CNC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
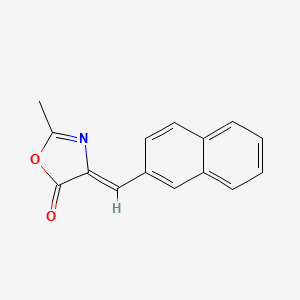
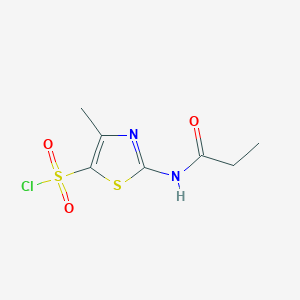
![(Z)-1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2522260.png)
![N-(2,4-difluorophenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2522261.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2522275.png)
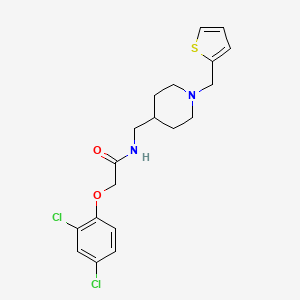
![5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-ylmethanamine dihydrochloride](/img/structure/B2522279.png)
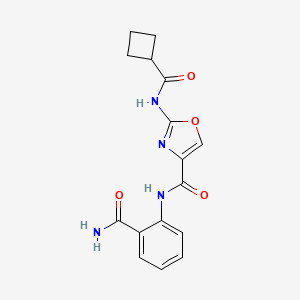
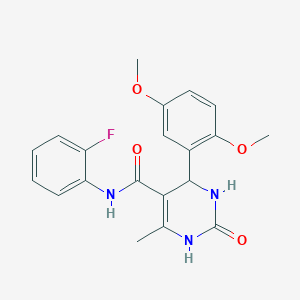
![8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-methyl-7H-purine-2,6-dione](/img/structure/B2522265.png)
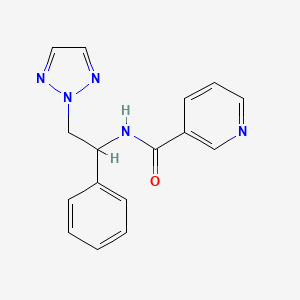
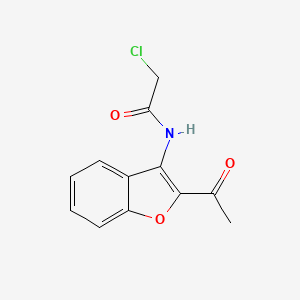
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acrylamide](/img/structure/B2522269.png)
![1-butyl-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2522274.png)
